molecular formula C14H17F2NO4 B1280429 Boc-2,5-difluoro-D-phenylalanine CAS No. 261380-31-8

Boc-2,5-difluoro-D-phenylalanine

Cat. No. B1280429
M. Wt: 301.29 g/mol
InChI Key: DYSZJZJRRBKIDS-LLVKDONJSA-N
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Description

Boc-2,5-difluoro-D-phenylalanine is a derivative of phenylalanine, an amino acid, which has been modified to include difluoromethyl groups and a Boc (tert-butoxycarbonyl) protective group. This compound is of interest in the field of peptide synthesis, particularly for the creation of peptide analogues that are resistant to hydrolysis, which can be important in the development of pharmaceuticals and in the study of protein interactions .

Synthesis Analysis

The synthesis of Boc-2,5-difluoro-D-phenylalanine derivatives has been reported in the context of creating phosphotyrosyl peptide analogues. One approach involves the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its diethyl phosphonate analogues with either Boc or Fmoc-amino protection. These derivatives are then used for solid-phase synthesis of peptides that contain nonhydrolyzable phosphotyrosyl mimetics . Another synthetic route was developed for large-scale production, suitable for rapid scale-up to 150-kg scale, which is based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid, followed by several steps including monoreduction, Erlenmeyer condensation, and ring-opening/O-deacetylation. This route successfully produced the Boc amino acid on a large scale .

Molecular Structure Analysis

The molecular structure of Boc-2,5-difluoro-D-phenylalanine includes a phenyl ring substituted with difluoromethyl groups at the 2 and 5 positions, and a Boc group to protect the amino functionality during peptide synthesis. The presence of the difluoromethyl groups can significantly alter the electronic properties of the phenyl ring and can affect the molecule's interaction with other chemical entities, such as enzymes or receptors .

Chemical Reactions Analysis

The Boc-2,5-difluoro-D-phenylalanine can undergo various chemical reactions typical of protected amino acids. For instance, it can be incorporated into peptides via solid-phase peptide synthesis, where the Boc group serves to protect the amino group during the coupling of amino acid residues. After the peptide chain is assembled, the Boc group can be removed under acidic conditions to yield the free amino group, which is necessary for the peptide to exhibit its biological activity . Additionally, the synthesis of N-Boc-4-Aminomethyl-L-phenylalanine from N-Boc-4-Iodophenylalanine involves a Pd-catalyzed carbonylation, oxime formation, and catalytic reduction, indicating that the Boc-protected phenylalanine derivatives can participate in a variety of organic transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Boc-2,5-difluoro-D-phenylalanine are not detailed in the provided papers, we can infer that the presence of the Boc group increases the steric bulk and alters the compound's solubility and reactivity compared to the unprotected amino acid. The difluoromethyl groups also add electronegative elements to the molecule, which can affect its acidity and overall chemical stability. These modifications are crucial for the compound's role in solid-phase peptide synthesis and its resistance to enzymatic degradation .

Scientific Research Applications

1. Pharmaceutical Applications Fluorinated phenylalanines, including Boc-2,5-difluoro-D-phenylalanine, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors as well as therapeutic agents . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

2. Proteomics Research Boc-2,5-difluoro-D-phenylalanine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

3. Use as a Pharmaceutical Intermediate Boc-2,5-difluoro-D-phenylalanine is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials to produce other pharmaceuticals.

4. Enzyme Inhibitors Fluorinated phenylalanines, including Boc-2,5-difluoro-D-phenylalanine, have been expanded to play an important role as potential enzyme inhibitors . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are often used in the treatment of diseases.

5. Therapeutic Agents Boc-2,5-difluoro-D-phenylalanine is also used as a therapeutic agent . Therapeutic agents are substances used to treat, cure, or prevent disease.

6. Topography Imaging of Tumor Ecosystems Another application of Boc-2,5-difluoro-D-phenylalanine is in topography imaging of tumor ecosystems using PET . This involves using the compound as a tracer in Positron Emission Tomography (PET) scans to visualize and measure the metabolic activity of tumors.

Safety And Hazards

The safety data sheet for Boc-2,4-Difluoro-D-Phenylalanine, a similar compound, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(2R)-3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSZJZJRRBKIDS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462789
Record name Boc-2,5-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2,5-difluoro-D-phenylalanine

CAS RN

261380-31-8
Record name Boc-2,5-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261380-31-8
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